molecular formula C11H14N4O3 B14906494 n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine

n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine

Cat. No.: B14906494
M. Wt: 250.25 g/mol
InChI Key: HGJONEMAIIESTI-UHFFFAOYSA-N
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Description

n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine is a complex organic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique triazolo[4,3-a]pyridine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring fused to the pyridine ring imparts significant chemical stability and reactivity, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine typically involves the formation of the triazolo[4,3-a]pyridine core followed by the introduction of the glycine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the triazolo[4,3-a]pyridine ring system. This is followed by the alkylation of the nitrogen atom with a methyl group and subsequent attachment of the glycine moiety through an ethyl linker.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of commercially available starting materials and reagents, with careful control of reaction parameters such as temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potential biological activities.

Scientific Research Applications

n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine has several scientific research applications, including:

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine involves its interaction with specific molecular targets and pathways. The triazolo[4,3-a]pyridine core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring fused to a pyrimidine ring and exhibit comparable biological activities.

    [1,2,4]Triazolo[4,3-a]pyrazines: These derivatives also contain a triazole ring fused to a pyrazine ring and are studied for their potential medicinal applications.

    [1,2,4]Triazolo[4,3-a]quinoxalines: These compounds have a triazole ring fused to a quinoxaline ring and are known for their DNA intercalation properties.

Uniqueness

n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine is unique due to its specific structural features, including the presence of the glycine moiety and the methyl group on the nitrogen atom

Properties

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

2-[methyl-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]amino]acetic acid

InChI

InChI=1S/C11H14N4O3/c1-13(8-10(16)17)6-7-15-11(18)14-5-3-2-4-9(14)12-15/h2-5H,6-8H2,1H3,(H,16,17)

InChI Key

HGJONEMAIIESTI-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1C(=O)N2C=CC=CC2=N1)CC(=O)O

Origin of Product

United States

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